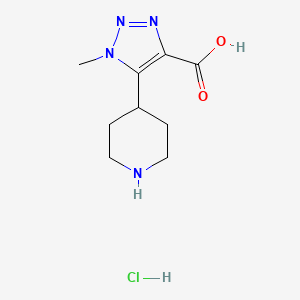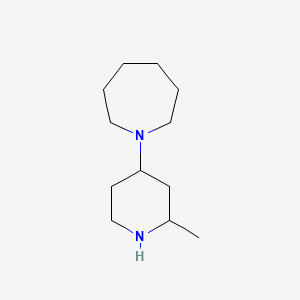
1-(2-Methylpiperidin-4-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpiperidin-4-yl)azepane is a heterocyclic organic compound that features a piperidine ring fused with an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpiperidin-4-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process combines multiple reactions, including the removal of metalation groups, dehydroxylation, and pyridine reduction.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylpiperidin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium or rhodium catalysts, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides or hydroxyl groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Halides, hydroxyl groups, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylpiperidin-4-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpiperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(1-Methylpiperidin-4-yl)azepane
- 2-(1-Methylpiperidin-4-yl)azepane
- N-Methylazepan-3-yl-3-(1-naphthoyl)indole
Comparison: 1-(2-Methylpiperidin-4-yl)azepane is unique due to its specific structural configuration, which imparts distinct chemical and biological propertiesFor instance, its structural isomers like 1-(1-Methylpiperidin-4-yl)azepane and 2-(1-Methylpiperidin-4-yl)azepane may have varying degrees of activity and stability, making this compound a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C12H24N2 |
|---|---|
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
1-(2-methylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C12H24N2/c1-11-10-12(6-7-13-11)14-8-4-2-3-5-9-14/h11-13H,2-10H2,1H3 |
Clave InChI |
SSYZZEGNZVAICJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCN1)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)
![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)

![4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13197997.png)
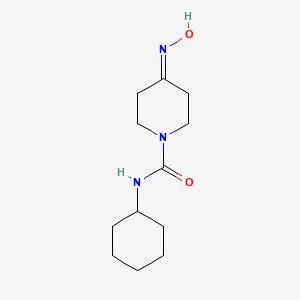
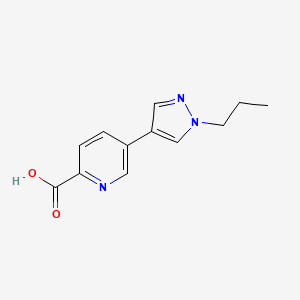
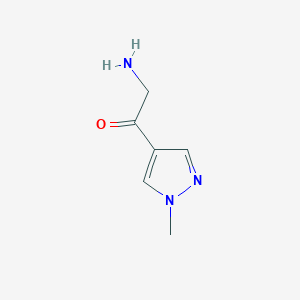

![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
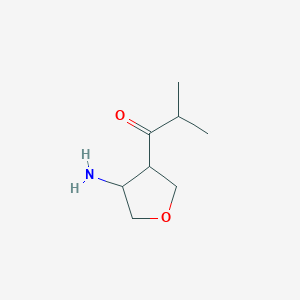
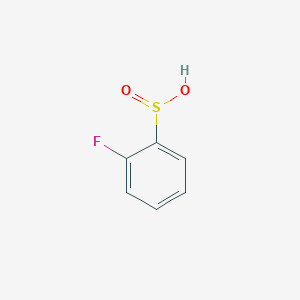

![7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13198065.png)
